![molecular formula C24H19NO2S B14392630 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione CAS No. 88692-06-2](/img/structure/B14392630.png)
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione is a heterocyclic compound that features a unique structure combining a thieno[3,4-c]pyrrole core with three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione typically involves the cyclization of appropriate precursors. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thieno[3,4-c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.
Wissenschaftliche Forschungsanwendungen
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: The compound and its analogs are investigated for their potential as therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Thieno[3,4-c]pyrrole: A related compound with a similar core structure but different substituents.
4,5-Dihydro-1H-thieno[2′,3′2,3]thiepino[4,5-c]pyrazole-3-carboxamide: Another heterocyclic compound with potential biological activity.
Uniqueness
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione is unique due to its specific combination of a thieno[3,4-c]pyrrole core with three phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88692-06-2 |
|---|---|
Molekularformel |
C24H19NO2S |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
3,3,5-triphenyl-3a,6a-dihydro-1H-thieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C24H19NO2S/c26-22-20-16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)21(20)23(27)25(22)19-14-8-3-9-15-19/h1-15,20-21H,16H2 |
InChI-Schlüssel |
PNLFONGJKMWHOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C(S1)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14392556.png)
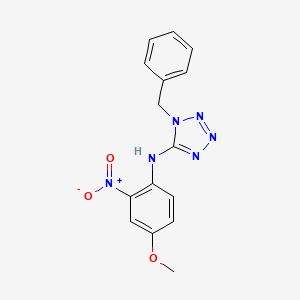
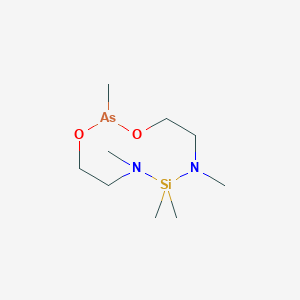
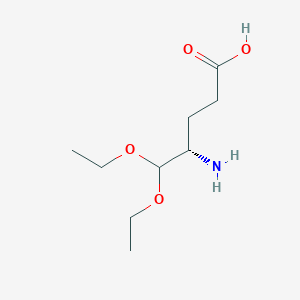

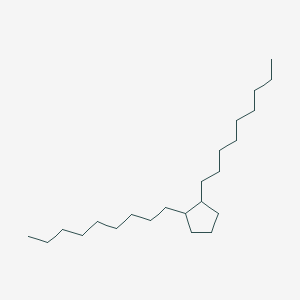

![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
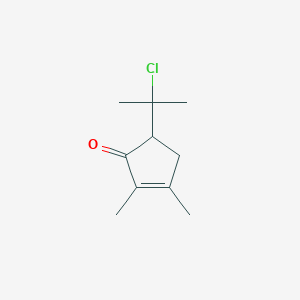
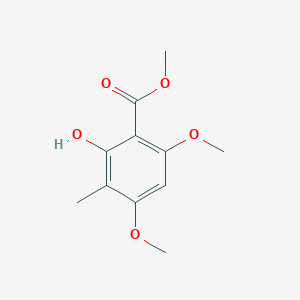
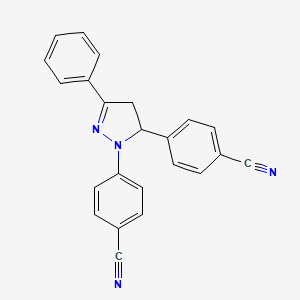
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
![4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14392617.png)
